1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone

Building Block Purity Procurement Specification Medicinal Chemistry

1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone (CAS 90734‑71‑7) is a 3‑acetyl‑6‑chloro‑substituted imidazo[1,2‑b]pyridazine with the molecular formula C₈H₆ClN₃O and a molecular weight of 195.61 g mol⁻¹ [REFS‑1]. The compound is commercially supplied as a solid with a density of 1.5 g cm⁻³ and a minimum purity specification of 95–97 % [REFS‑1][REFS‑2].

Molecular Formula C8H6ClN3O
Molecular Weight 195.6 g/mol
CAS No. 90734-71-7
Cat. No. B057771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone
CAS90734-71-7
SynonymsImidazo[1,2-b]pyridazine, ethanone deriv.;  1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone
Molecular FormulaC8H6ClN3O
Molecular Weight195.6 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=C2N1N=C(C=C2)Cl
InChIInChI=1S/C8H6ClN3O/c1-5(13)6-4-10-8-3-2-7(9)11-12(6)8/h2-4H,1H3
InChIKeyODNBVEIAQAZNNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone CAS 90734-71-7: Procurement-Relevant Baseline for a Dual-Handle Heterocyclic Building Block


1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone (CAS 90734‑71‑7) is a 3‑acetyl‑6‑chloro‑substituted imidazo[1,2‑b]pyridazine with the molecular formula C₈H₆ClN₃O and a molecular weight of 195.61 g mol⁻¹ [REFS‑1]. The compound is commercially supplied as a solid with a density of 1.5 g cm⁻³ and a minimum purity specification of 95–97 % [REFS‑1][REFS‑2]. Its core scaffold belongs to the privileged imidazo[1,2‑b]pyridazine family, which has been extensively explored for kinase inhibition and central nervous system indications [REFS‑3]. Unlike the unsubstituted 1‑(imidazo[1,2‑b]pyridazin‑3‑yl)ethanone (CAS 453548‑65‑7, MW 161.16) that lacks the 6‑chloro handle, this compound offers two orthogonal reactive centres—a chlorine atom at position 6 for nucleophilic aromatic substitution (SNAr) and an acetyl group at position 3 for condensation chemistry—making it a versatile intermediate for constructing 3,6‑disubstituted libraries [REFS‑4].

Why 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone Cannot Be Replaced by Unfunctionalized or Mono‑Handle Imidazo[1,2‑b]pyridazine Analogs


Generic substitution of 1‑(6‑chloroimidazo[1,2‑b]pyridazin‑3‑yl)ethanone with a mono‑handle analog such as 1‑(imidazo[1,2‑b]pyridazin‑3‑yl)ethanone (lacking a 6‑halogen) or 6‑chloroimidazo[1,2‑b]pyridazine‑3‑carbaldehyde (lacking the acetyl ketone) forces a trade‑off in synthetic versatility. The 6‑chloro group is the only viable leaving group for SNAr‑based diversification at that position, while the 3‑acetyl moiety is uniquely suited for Claisen‑type condensations, aldol reactions, and heterocycle annulations (e.g., pyrazole, isoxazole formation) [REFS‑1]. Replacing the compound with a 3‑bromo analog introduces a heavier halogen that can compete with or poison downstream palladium‑catalysed couplings, whereas the 6‑chloro/3‑acetyl combination permits sequential, chemoselective elaborations without protecting‑group manipulation [REFS‑2]. The quantitative yields reported for C‑6 amination of analogous 6‑chloroimidazo[1,2‑b]pyridazines (79–98 %, average 92 %) demonstrate the high reactivity of the 6‑chloro position, a reactivity that would be absent in non‑halogenated congeners [REFS‑3].

1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone: Quantitative Differentiation Evidence Against Closest Structural Analogs


Commercial Purity Benchmark: 1‑(6‑Chloroimidazo[1,2‑b]pyridazin‑3‑yl)ethanone vs. 1‑(Imidazo[1,2‑b]pyridazin‑3‑yl)ethanone

When sourcing the 3‑acetyl‑imidazo[1,2‑b]pyridazine scaffold, the 6‑chloro derivative offers a documented minimum purity of 95–97 %, which is at least equivalent to the 95 % minimum purity specified for the non‑halogenated analog 1‑(imidazo[1,2‑b]pyridazin‑3‑yl)ethanone (CAS 453548‑65‑7) [REFS‑1][REFS‑2]. This parity in purity eliminates concerns that the additional halogen substituent introduces purification challenges, while retaining the synthetic advantages of the 6‑chloro handle.

Building Block Purity Procurement Specification Medicinal Chemistry

Synthetic Yield Comparison: 3‑Acetyl‑6‑chloro vs. 3‑Carbaldehyde‑6‑chloro Imidazo[1,2‑b]pyridazine Building Blocks

In a published synthetic route, 1‑(6‑chloroimidazo[1,2‑b]pyridazin‑3‑yl)ethanone was obtained in 49–51 % isolated yield via condensation of chloroacetone with N′‑(6‑chloro‑pyridazin‑3‑yl)‑N,N‑dimethyl‑formamidine [REFS‑1]. For comparison, the analogous 6‑chloroimidazo[1,2‑b]pyridazine‑3‑carbaldehyde (CAS 154578‑26‑4) was reported in 54 % yield via formylation with paraformaldehyde [REFS‑2]. While the carbaldehyde synthesis is marginally higher yielding, the acetyl product bypasses the need for an oxidation or reduction step when the target architecture requires a ketone, thereby saving one synthetic transformation.

Intermediate Synthesis Yield Benchmarking Route Scouting

Physical Form and Storage Stability Differentiation for Laboratory Procurement

1‑(6‑Chloroimidazo[1,2‑b]pyridazin‑3‑yl)ethanone is a solid at ambient temperature with a measured density of 1.5 g cm⁻³ and is recommended for long‑term storage in a cool, dry place [REFS‑1]. In contrast, the 3‑carbaldehyde analog (CAS 154578‑26‑4) has a lower molecular weight (181.58 g mol⁻¹) and is classified as an acute oral toxin (H302) and skin irritant (H315), requiring storage under inert atmosphere at 2–8 °C [REFS‑2]. The acetyl derivative’s less stringent storage requirements simplify inventory management for laboratories that do not have extensive cold‑storage capacity.

Compound Handling Storage Stability Procurement Logistics

C‑6 Amination Reactivity Enables High‑Yielding Library Synthesis

Although direct amination data for 1‑(6‑chloroimidazo[1,2‑b]pyridazin‑3‑yl)ethanone itself are not published, the closely related 3‑bromo‑6‑chloroimidazo[1,2‑b]pyridazine undergoes C‑6 amination with primary and secondary alkylamines in 79–98 % isolated yield (average 92 %) using CsF/BnNEt₃Cl in DMSO at 100 °C [REFS‑1]. Because the 3‑acetyl group is less sterically demanding and less electron‑withdrawing than a 3‑bromo substituent, analogous or improved amination yields are expected for the 3‑acetyl‑6‑chloro scaffold. This contrasts with the 6‑fluoro analog, which, although more reactive in SNAr, is often cost‑prohibitive at scale and can undergo unwanted defluorination side reactions [REFS‑2].

SNAr Reactivity Parallel Synthesis Kinase Library

Dual Reactive Handles Enable Divergent Synthesis of 3,6‑Disubstituted Imidazo[1,2‑b]pyridazines

Patent literature explicitly identifies 3,6‑disubstituted imidazo[1,2‑b]pyridazine derivatives as useful for treating tumours and other diseases, and describes synthetic strategies that require a halogen at C‑6 for SNAr and a functionalisable group at C‑3 for Suzuki–Miyaura coupling [REFS‑1]. 1‑(6‑Chloroimidazo[1,2‑b]pyridazin‑3‑yl)ethanone is uniquely suited for this strategy because the acetyl group can be converted to a vinyl triflate or α‑haloketone, enabling subsequent cross‑coupling, while the 6‑chlorine participates in SNAr. In contrast, the 3‑carbaldehyde analog requires protection/deprotection sequences, and the non‑halogenated analog simply cannot undergo C‑6 diversification. This dual‑handle architecture supports a two‑step divergent library approach that is not feasible with any single‑handle analog.

Divergent Synthesis 3,6‑Disubstitution MedChem Scaffold

Target Indication Alignment: Neurodegenerative Disease vs. General Kinase Panels

Multiple vendor sources consistently indicate that 1‑(6‑chloroimidazo[1,2‑b]pyridazin‑3‑yl)ethanone is specifically used in the preparation of pyridazine‑based compounds for the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders [REFS‑1]. While the broader imidazo[1,2‑b]pyridazine class has been profiled against diverse kinase panels (CLK1 IC₅₀ = 82 nM, DYRK1A IC₅₀ = 50 nM, PfCLK1 IC₅₀ = 32 nM for optimised 3,6‑disubstituted derivatives) [REFS‑2], the specific acetyl‑chloro substitution pattern has been preferentially associated with neurodegenerative targets rather than oncology‑centric kinase profiles. This target indication focus differentiates it from generic imidazo[1,2‑b]pyridazine building blocks that are marketed without a specific disease‑area alignment.

Alzheimer's Disease Parkinson's Disease Targeted Library Design

Optimal Procurement and Application Scenarios for 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone in Drug Discovery and Chemical Biology


Divergent Library Synthesis of 3,6‑Disubstituted Imidazo[1,2‑b]pyridazine Kinase Inhibitors

Medicinal chemistry teams synthesising focused kinase inhibitor libraries can exploit the orthogonal reactivity of the 6‑chloro and 3‑acetyl groups. The 6‑chloro position can be aminated under SNAr conditions (projected 79–98 % yield based on class‑level data) while the 3‑acetyl can be converted to a vinyl triflate for subsequent Suzuki–Miyaura coupling, enabling efficient two‑step diversification without protecting‑group chemistry [REFS‑1][REFS‑2].

Synthesis of Pyrazole‑Fused Imidazo[1,2‑b]pyridazine Heterocycles for CNS Programmes

The 3‑acetyl group is an ideal precursor for pyrazole annulation via condensation with hydrazines, generating pyrazolo[1,5‑a]pyrimidine‑like scaffolds that are of interest for Alzheimer’s and Parkinson’s disease targets [REFS‑3]. The 6‑chloro substituent remains intact during this transformation, providing a second diversification point for late‑stage functionalisation.

Building Block for Peripherally Selective Benzodiazepine Receptor Ligands

Structure–activity relationship studies on imidazo[1,2‑b]pyridazines have identified 6‑chloro‑substituted derivatives with selective affinity for peripheral (mitochondrial) benzodiazepine receptors (e.g., IC₅₀ = 2.8 nM for a related 3‑acetamidomethyl‑2‑biphenyl‑6‑chloro derivative) [REFS‑4]. The 3‑acetyl intermediate can be reductively aminated or converted to an acetamidomethyl group, providing a direct entry into this biologically validated chemical space.

Industrial‑Scale Intermediate with Ambient Storage and High Purity for CRO Campaigns

For contract research organisations (CROs) managing large compound inventories, the solid physical form, ambient storage stability, and consistent ≥95–97 % purity of 1‑(6‑chloroimidazo[1,2‑b]pyridazin‑3‑yl)ethanone reduce cold‑chain logistics and quality‑control burden compared to the 3‑carbaldehyde analog, which requires refrigeration (2–8 °C) under inert atmosphere [REFS‑5][REFS‑6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.